ethyl 2-oxo-7-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-oxo-7-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a thiopyrano-thiazole ring system, which is known for its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-7-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl acetoacetate, phenyl isothiocyanate, and a suitable aldehyde in the presence of a base such as sodium ethoxide. The reaction mixture is usually refluxed in ethanol to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-7-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiopyrano-thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiopyrano-thiazole derivatives.
Substitution: Formation of substituted thiopyrano-thiazole derivatives.
Scientific Research Applications
Ethyl 2-oxo-7-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-7-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 1-(4-Methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester
Uniqueness
Ethyl 2-oxo-7-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate is unique due to its specific thiopyrano-thiazole ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Ethyl 2-oxo-7-phenyl-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of various reactants under controlled conditions. A common method includes refluxing a mixture of 3,5-cyclohexanedione with 4-bromothiophene-2-carbaldehyde and ethyl cyanoacetate in the presence of a catalytic amount of DMAP (4-(dimethylamino)pyridine) in ethanol. The resulting product is then purified through crystallization and characterized using techniques such as NMR and X-ray diffraction .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Anticancer Properties
Research has indicated that this compound may possess anticancer activity. In particular, it has shown potential in inhibiting the growth of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's interaction with specific cellular targets involved in cancer proliferation is an area of ongoing research .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation .
The biological mechanisms underlying the activity of this compound are complex and multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cellular Signaling Modulation : It could alter signaling pathways that regulate inflammation and apoptosis.
- Structural Interactions : The unique thiopyrano-thiazole structure allows for specific interactions with biological macromolecules.
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
- Antimicrobial Efficacy Study :
- Anticancer Research :
- Anti-inflammatory Assessment :
Properties
Molecular Formula |
C15H15NO3S2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
ethyl 2-oxo-7-phenyl-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxylate |
InChI |
InChI=1S/C15H15NO3S2/c1-2-19-14(17)10-8-20-13-12(21-15(18)16-13)11(10)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,16,18) |
InChI Key |
RCBHPYNDWQSULX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CSC2=C(C1C3=CC=CC=C3)SC(=O)N2 |
Origin of Product |
United States |
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